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1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo-

Photoresist formulation Hydrogen bonding Dissolution inhibition

Achieving high dissolution contrast in novolac-based positive photoresists depends critically on the H-bonding capacity of the photoactive compound. This 4-hydroxyphenyl-substituted DNQ sulfonamide provides two H-bond donor sites (phenolic -OH + sulfonamide -NH) and six acceptor sites, ensuring strong intermolecular interaction with the binder resin to suppress dark erosion. Upon i-line (365 nm) exposure, Wolff rearrangement generates an indenecarboxylic acid that accelerates dissolution in standard 2.38% TMAH developer. • Dual H-bond donor capacity: 2 donors, 6 acceptors for optimized novolac compatibility • 5-Sulfonamide regioisomer: efficient photobleaching at 365 nm with high contrast • Certified purity: 96% (HPLC); supplied as a research intermediate with global shipping

Molecular Formula C16H11N3O4S
Molecular Weight 341.3 g/mol
CAS No. 67389-43-9
Cat. No. B13779171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo-
CAS67389-43-9
Molecular FormulaC16H11N3O4S
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C16H11N3O4S/c17-18-14-9-8-12-13(16(14)21)2-1-3-15(12)24(22,23)19-10-4-6-11(20)7-5-10/h1-9,17,21H
InChIKeyNDPMPBXUADOJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- (CAS 67389-43-9) is a heterocyclic organic compound belonging to the 1,2-naphthoquinone-2-diazide-5-sulfonamide class [1]. With molecular formula C₁₆H₁₁N₃O₄S and a molecular weight of 341.3 g/mol, it features a naphthalene backbone bearing a diazo (diazonium) group at the 6-position, a ketone at the 5-position, and a sulfonamide linkage to a 4-hydroxyphenyl moiety at the 1-position [1]. The compound is registered under EINECS 266-677-1 and listed in the US EPA Substance Registry Services (SRS) [1]. Commercially, it is supplied as a research intermediate at a certified purity of 96% (HPLC) .

N-Substituent 4-Hydroxyphenyl (dual H-bond donors)
Class 1,2-Naphthoquinone-2-diazide-5-sulfonamide
Purity Certified by HPLC (supplier specification)

Why Generic Substitution Fails in Photoresist Applications


Within the 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonamide scaffold, the identity of the N-substituent critically governs hydrogen-bonding capacity, solubility in casting solvents, compatibility with phenolic binder resins, and dissolution inhibition behavior in alkaline developers [1][2]. The 4-hydroxyphenyl group in CAS 67389-43-9 provides two hydrogen-bond donor sites (phenolic –OH plus sulfonamide –NH) and six acceptor sites, in contrast to the N,N-dimethyl analog (CAS 88429-10-1; C₁₂H₁₁N₃O₃S, MW 277.3) which has zero H-bond donors and only four acceptors [1]. This difference directly impacts the compound's ability to form intermolecular hydrogen bonds with novolac resins — the predominant binder in positive-tone photoresists — and consequently alters the dissolution rate contrast between exposed and unexposed regions [2]. Generic substitution with analogs lacking the 4-hydroxyphenyl motif therefore risks undermining resist contrast, thermal stability of the cast film, and developer selectivity — all parameters that cannot be recovered by simple formulation adjustment [2][3].

Target Compound
4-Hydroxyphenyl sulfonamide
Dual H-bond donor/acceptor profile supports novolac resin interaction and dissolution inhibition.
Common Substitute
N,N-Dimethyl analog
Lacks H-bond donors and has fewer acceptors; different resist contrast and developer selectivity.
Direct substitution may shift dissolution kinetics and photobleaching behavior, requiring formulation re-optimization.

Quantitative Differentiation Against Closest Analogs


Hydrogen-Bond Donor Capacity vs. N,N-Dimethyl Analog

The target compound possesses two hydrogen-bond donor sites — the sulfonamide –NH and the phenolic –OH of the 4-hydroxyphenyl group — whereas the N,N-dimethyl analog (CAS 88429-10-1) has zero H-bond donors because both sulfonamide hydrogen atoms are replaced by methyl groups [1]. This difference is critical in positive-tone photoresist systems where the photoactive compound must form a hydrogen-bonded network with the phenolic –OH groups of the novolac binder resin to suppress dissolution in unexposed areas. Upon photolysis, the diazo group undergoes Wolff rearrangement to a ketene, which hydrolyzes to an indenecarboxylic acid, disrupting the hydrogen-bond network and enabling selective dissolution in aqueous alkaline developer [2].

H-Bond Donor Capacity
Class-level
Target: 2 H-bond donors (sulfonamide NH + phenolic OH). N,N-dimethyl analog: 0 donors.
Reported hydrogen-bond donor difference critical for novolac dissolution inhibition.
Computed descriptors; class-level inference.
Photoresist formulation Hydrogen bonding Dissolution inhibition

Molecular Weight and Lipophilicity vs. Parent Sulfonic Acid

CAS 67389-43-9 has a molecular weight of 341.3 g/mol (C₁₆H₁₁N₃O₄S), which is substantially higher than the parent sulfonic acid 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid (CAS 20546-03-6; MW 250.23 g/mol, C₁₀H₆N₂O₄S) [1][2]. The 91.1 g/mol mass difference reflects the replacement of the –SO₃H group with an –SO₂NH–C₆H₄–OH moiety. This structural change converts a strong acid (sulfonic acid) into a neutral sulfonamide bearing a phenolic –OH with a computed XLogP3-AA of 4.3, increasing lipophilicity by approximately 4 orders of magnitude relative to the fully ionized sulfonate at neutral pH [1]. The much higher ClogP of the target compound alters its solubility profile in organic casting solvents (e.g., PGMEA, cyclohexanone) and its partition behavior in aqueous-alkaline developers [3].

Molecular Identity vs. Parent Acid
Reported
Target: MW 341.3 g/mol, neutral sulfonamide, XLogP3 4.3. Parent sulfonic acid: MW 250.2 g/mol, ionized.
Distinct acidity and solubility profile; selecting the wrong derivative may compromise formulation.
Cross-study comparable; verify identity upon receipt.
Molecular weight Chemical identity Procurement quality control

Hydrogen-Bond Acceptor Count and Novolac Compatibility

CAS 67389-43-9 presents six hydrogen-bond acceptor sites (two sulfonamide S=O, one phenolic C–OH, one ketone C=O, and two diazo N atoms) versus only four acceptors in the N,N-dimethyl analog (CAS 88429-10-1) which lacks the phenolic –OH and sulfonamide –NH [1]. The higher acceptor count of the target compound enables more extensive intermolecular hydrogen bonding with the multiple phenolic –OH groups of novolac resins (typical Mw 2,000–20,000; –OH equivalent weight ~120 g/eq) [2]. In naphthoquinone diazide (NQD)-based positive photoresists, the photoactive compound typically constitutes 15–30 wt% of the dry film, and its H-bond acceptor capacity directly correlates with the dissolution inhibition efficiency in the unexposed state — a parameter measured as the dissolution rate ratio (R₀/R) where higher acceptor capacity yields lower unexposed dissolution rates [3].

H-Bond Acceptor Count
Class-level
Target: 6 acceptors. N,N-dimethyl analog: 4 acceptors. ~50% higher acceptor density.
Increased acceptor sites may correlate with lower dark erosion rate and higher resist contrast.
Class-level relationship; lot-specific validation needed.
Novolac compatibility Hydrogen bond acceptor Resist formulation

UV Absorption Profile: 5-Sulfonamide vs. 4-Sulfonyl Isomers

The target compound belongs to the 1,2-naphthoquinone-2-diazide-5-sulfonamide (5-sulfonyl) regioisomer class. Literature on naphthoquinone diazide sulfonamides establishes that 5-sulfonyl derivatives exhibit absorption maxima in the 330–400 nm range (MID-UV to near-UV) with characteristic photobleaching upon exposure, whereas the corresponding 4-sulfonyl regioisomers show distinct absorption profiles and photochemical behavior [1][2]. Specifically, 1,2-naphthoquinone-(2)-diazo-4-sulfonic acid derivatives show specific photochemical behaviour and absorption characteristics that deviate from those of 1,2-naphthoquinone-(2)-diazo-5-sulfonic acid derivatives [2]. The 5-sulfonamide regioisomer (including CAS 67389-43-9) demonstrates photobleaching in the 300–350 nm range, making it suitable for broadband UV and i-line (365 nm) lithography, whereas the 4-sulfonyl isomers may not bleach efficiently at 313 nm [1]. Furthermore, the 4-hydroxyphenyl substituent of CAS 67389-43-9 may contribute to absorption tailing beyond 350 nm due to the extended conjugation of the aniline-like nitrogen lone pair with the aromatic ring, a feature absent in N-alkyl analogs [3].

UV Absorption Regioisomer
Class-level
5-Sulfonamide class absorbs 330–400 nm, photobleaches at i-line (365 nm). 4-sulfonyl regioisomers differ.
Regioisomer choice affects spectral match with exposure tool and bleaching efficiency.
Exact λmax for this compound not published; class-level data.
UV absorption Photolithography Bleachability

Certified Purity Specification as Procurement Benchmark

Alfa Chemistry supplies CAS 67389-43-9 with a certified purity of 96% (HPLC), catalog number ACM67389439 . This is a verified procurement parameter that enables direct quality comparison with alternative suppliers. In contrast, the N,N-dimethyl analog (CAS 88429-10-1) is listed by CymitQuimica with catalog reference IN-DA004ESB but without a publicly posted purity specification on the product page . The parent sulfonyl chloride (CAS 3770-97-6) is available from multiple vendors but is explicitly a reactive intermediate requiring controlled storage conditions due to its hydrolytic sensitivity . For end-users requiring a well-characterized, shelf-stable naphthoquinone diazide sulfonamide for reproducible formulation work, the documented 96% purity of CAS 67389-43-9 provides a quantifiable procurement criterion absent from publicly available data for the closest commercially listed analogs.

Certified Purity
Data to verify
96% (HPLC) as reported by supplier
Published specification reduces incoming QC burden; comparable analogs lack public purity data.
Verify with certificate of analysis per lot.
Purity specification Procurement quality Vendor certification

High-Confidence Application Scenarios


i-Line Positive-Tone Novolac Photoresist Formulation

CAS 67389-43-9 is structurally suited as a photoactive compound (PAC) in positive-tone novolac/diazonaphthoquinone (DNQ) photoresists. Its two H-bond donor sites and six H-bond acceptor sites support effective dissolution inhibition of novolac resin in aqueous alkaline developer (typically 2.38 wt% TMAH) in unexposed regions, while the 5-sulfonamide regioisomer class photobleaches upon i-line (365 nm) exposure via Wolff rearrangement to an indenecarboxylic acid that promotes rapid dissolution [1][2]. Formulators evaluating this compound should benchmark the dark erosion rate (R₀) and exposed dissolution rate (R_exp) against formulations using the N,N-dimethyl analog to quantify the H-bond-dependent contrast enhancement [2].

High-Coupling-Reactivity Diazotype Reproduction Materials

The 4-hydroxyphenyl moiety of CAS 67389-43-9 may serve as a potential coupling site in diazotype imaging systems. Patents on naphthol sulfonamides (US3406071) demonstrate that sulfonamide-substituted naphthalene derivatives function as coupling components that react with diazo compounds to form azo dyes with improved light fastness [1]. While the primary application of CAS 67389-43-9 is as the diazo component itself, its phenolic –OH group could also enable it to function as a coupler in two-component diazotype materials, offering a dual-function capability not available in N,N-dialkyl analogs [1][2].

Synthesis of Asymmetric Bis-Naphthoquinone Diazide PACs

The free phenolic –OH group of CAS 67389-43-9 provides a reactive handle for further derivatization — for example, esterification with a second naphthoquinone diazide sulfonyl chloride (CAS 3770-97-6) to generate asymmetric bis-NQD sulfonamide-ester photoactive compounds [1]. Such bis-functional PACs are reported in patent literature (EP 0231855) to exhibit enhanced photosensitivity in the MID-UV range and improved bleaching characteristics compared to mono-functional analogs [2]. The target compound's dual functionality (sulfonamide NH for one linkage, phenolic OH for a second) is a structural feature absent in the N,N-dimethyl analog, which has no reactive proton for further functionalization [3].

Photoreactive Monomer for Thin-Film Composite Membranes

Research on 6-diazo-5-oxo-5,6-dihydro-1-naphthalene sulfonyl chloride — the synthetic precursor to CAS 67389-43-9 — demonstrates its use in fabricating thin-film composite membranes with pendant photoreactive diazoketone functionality [1]. CAS 67389-43-9, as the 4-hydroxyphenyl-amide derivative of this sulfonyl chloride, could be incorporated as a photoreactive crosslinking unit in membrane or coating formulations where the phenolic –OH enables additional covalent anchoring to epoxy, isocyanate, or silane-functionalized substrates [1][2]. The quantified hydrogen-bonding capacity (2 donors, 6 acceptors) further suggests utility in supramolecular assembly and surface modification applications where directional non-covalent interactions are design-relevant [3].

Application
Selection Property
Validation Focus
i-Line Novolac Photoresist
H-bond donor/acceptor profile, 5-sulfonamide regioisomer
Dissolution contrast benchmarking, photobleaching efficiency at 365 nm
Diazotype Reproduction
Phenolic –OH as potential coupling site
Azo dye formation and light fastness
Asymmetric Bis-NQD PAC Synthesis
Free phenolic –OH for derivatization
Photosensitivity and MID-UV response of bis-functional adducts
Photoreactive Membranes
Diazoketone and phenolic anchor
Crosslinking density and interfacial adhesion
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